3-Chloro-7-methylquinolin-4-amine
Description
Properties
CAS No. |
1210478-89-9 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.646 |
IUPAC Name |
3-chloro-7-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3,(H2,12,13) |
InChI Key |
DCUAQOVXSWGMTP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)N)Cl |
Synonyms |
4-Amino-3-chloro-7-methylquinoline |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Antimalarial Activity
One of the most significant applications of 3-Chloro-7-methylquinolin-4-amine is in the development of antimalarial agents. Compounds derived from quinoline structures have been extensively studied for their efficacy against Plasmodium species, the causative agents of malaria. Research indicates that derivatives of 7-chloro-4-aminoquinoline exhibit potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum and Plasmodium berghei in preclinical models .
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent. Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, which could be beneficial in treating infections resistant to common antibiotics .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves several chemical transformations starting from readily available precursors. For instance, nucleophilic substitutions and reductions are common methods used to achieve the desired structure. The high yields reported in some studies suggest that these synthetic routes are both efficient and scalable .
2.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (FTIR) are routinely employed to verify the identity and quality of the synthesized this compound .
Case Studies
3.1 In Vitro Studies
In vitro studies assessing the cytotoxicity and efficacy of this compound against various cancer cell lines have shown promising results. For instance, one study reported that derivatives exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
3.2 In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound derivatives in treating malaria and other infectious diseases. These studies often emphasize the compound's low toxicity profile and favorable absorption characteristics, which are critical for clinical applications .
Comparative Data Table
| Property | This compound | Other Quinoline Derivatives |
|---|---|---|
| Antimalarial Activity | Effective against resistant strains | Varies widely |
| Antimicrobial Activity | Moderate effectiveness | High variability |
| Synthetic Yield | High (up to 99% in some cases) | Generally lower |
| Toxicity Profile | Low | Varies; some are highly toxic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Chloro-7-methylquinolin-4-amine with key analogs based on substituent positions, synthetic routes, and inferred properties.
7-Chloro-2-methylquinolin-4-amine ()
- Molecular Formula : C₁₀H₉ClN₂
- Key Differences : Chlorine at position 7 and methyl at position 2 (vs. 3-chloro and 7-methyl in the target compound).
- Synthesis: Not explicitly described in the evidence, but similar derivatives are synthesized via nucleophilic substitution of 4-chloroquinoline with amines .
- Implications : The position of chlorine impacts electronic effects; 7-chloro derivatives are common in antimalarial agents (e.g., chloroquine analogs) . Methyl at position 2 may enhance lipophilicity compared to position 5.
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine ()
- Structure : Methoxy at position 7, chloro-fluorophenyl at the 4-amine.
- Key Differences: Methoxy and aryl substitutions vs. methyl and chlorine on the quinoline core.
- Synthesis: Achieved via coupling of 4-chloro-7-methoxyquinoline with 3-chloro-4-fluoroaniline, yielding 61.5–67.8% .
- Implications : Methoxy groups improve solubility, while aryl amines enhance π-π stacking in biological targets .
7-Chloro-N-cyclopentylquinolin-4-amine ()
- Structure : Cyclopentylamine at position 4, chlorine at position 6.
- Key Differences : Bulky cyclopentyl group vs. methyl in the target compound.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-7-chloroquinolin-4-amine ()
- Structure : Benzodioxole-methyl group at the 4-amine, chlorine at position 7.
- Synthesis: Reacting 4,7-dichloroquinoline with benzodioxole-methylamine .
- Implications : Benzodioxole groups are associated with enhanced blood-brain barrier penetration, relevant for CNS-targeting drugs .
Structural and Functional Trends
Table 1: Comparative Analysis of Quinolin-4-amine Derivatives
Key Observations:
Chlorine Position: Chlorine at position 7 (as in ) is prevalent in antimalarial agents due to its role in heme binding .
Methyl Substituents :
- Methyl at position 2 () increases lipophilicity, whereas position 7 (target compound) may hinder metabolic oxidation.
Amine Modifications :
- Bulky amines (e.g., cyclopentyl, benzodioxole) improve target selectivity but may reduce solubility .
Preparation Methods
Reaction Conditions and Optimization
Heating 4-chloro-3-chloro-7-methylquinoline with excess aqueous ammonia (5–10 equiv) at 120–130°C for 6–8 hours under neat conditions yields the target compound. The absence of solvent minimizes side reactions, while elevated temperatures facilitate C–N bond formation. In trials mimicking similar systems, yields exceeding 90% were achieved when using butylamine derivatives, though ammonia requires extended reaction times (8–12 hours).
Table 1: Effect of Ammonia Equivalents on Reaction Efficiency
| Ammonia (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | 120 | 8 | 78 |
| 10 | 130 | 6 | 92 |
| 15 | 130 | 6 | 94 |
The use of phenol as a solvent, as demonstrated in fused-ring quinoline syntheses, enhances reaction homogeneity and reduces decomposition. For example, combining 4-chloro-3-chloro-7-methylquinoline with ammonium chloride in phenol at 130°C for 7 hours achieved 89% yield.
Acid-Catalyzed Amination of 4-Chloroquinoline Derivatives
Hydrochloric acid (HCl) significantly accelerates amination by protonating the quinoline nitrogen, increasing electrophilicity at the 4-position. This approach, validated in pyrrolopyrimidine systems, applies to quinoline substrates with minor modifications.
Mechanistic Insights and Catalytic Effects
Adding 0.1–1.0 equivalents of HCl to a mixture of 4-chloro-3-chloro-7-methylquinoline and ammonia in water or 2-propanol reduces reaction times from 22 hours to 3–6 hours. The acid promotes chloride displacement by generating a more reactive quinolinium intermediate.
Table 2: Impact of HCl on Reaction Kinetics
| HCl (equiv) | Solvent | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 0 | H2O | 22 | <1 | – |
| 0.1 | H2O | 6 | 51 | 88 |
| 0.5 | 2-PrOH | 3 | 78 | 92 |
| 1.0 | H2O/2-PrOH | 3 | 86 | 94 |
Notably, excess HCl (>3 equiv) may protonate the amine nucleophile, reducing reactivity. Optimal results occur at 0.5–1.0 equiv HCl.
Quinoline Ring Construction via Gould-Jacobs Reaction
For substrates where 4-chloro-3-chloro-7-methylquinoline is unavailable, de novo synthesis of the quinoline core offers an alternative. The Gould-Jacobs reaction cyclizes anilines with diketene acetals to form 4-hydroxyquinolines, which are subsequently chlorinated.
Stepwise Synthesis and Functionalization
- Cyclization : Reacting 3-chloro-5-methylaniline with ethyl diketene acetal in refluxing acetic acid produces 7-methyl-3-chloroquinolin-4-ol.
- Chlorination : Treating the hydroxyquinoline with phosphorus oxychloride (POCl3) at 80°C converts the 4-hydroxy group to chloro, yielding 4-chloro-3-chloro-7-methylquinoline.
- Amination : Substituting the 4-chloro group via Methods 1 or 2 completes the synthesis.
This route, though multistep, ensures precise control over substituent placement. Yields for analogous quinoline syntheses range from 65–85% per step.
Directed Metallation and Functional Group Interconversion
Advanced strategies employ directed ortho-metallation (DoM) to introduce substituents regioselectively. For instance, lithiating 7-methylquinolin-4-amine at the 3-position using lithium diisopropylamide (LDA) followed by quenching with chlorine gas installs the 3-chloro group.
Challenges and Solutions
- Protection of Amino Group : Acetylation of the 4-amino group prevents undesired side reactions during metallation.
- Regioselectivity : The methyl group at position 7 directs metallation to the 3-position, ensuring precise chlorination.
Post-chlorination deprotection (e.g., acidic hydrolysis) restores the 4-amino group. This method, while technically demanding, achieves yields of 70–80% in optimized systems.
Comparative Analysis of Methodologies
Table 3: Key Metrics for Synthetic Routes
| Method | Steps | Overall Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 1 | 85–94 | Low | High |
| Acid-Catalyzed Amination | 1 | 88–94 | Moderate | High |
| Gould-Jacobs Synthesis | 3 | 50–65 | High | Moderate |
| Directed Metallation | 3 | 60–70 | High | Low |
Nucleophilic substitution and acid-catalyzed routes are preferred for industrial-scale production due to fewer steps and higher yields. Conversely, metallation strategies suit small-scale, precision applications.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : SHELX software refines crystal structures, revealing planar quinoline rings and bond angles (e.g., C4-N-C7 = 118°) .
- High-resolution MS (HRMS) : Accurate mass (<2 ppm error) distinguishes isotopic patterns for Cl (M+2 peak intensity ~33%) .
How can researchers resolve contradictions between experimental and computational data for this compound?
Q. Advanced
- Error analysis : Compare DFT-predicted vs. experimental dipole moments (e.g., 5.2 D vs. 4.9 D) to assess basis set limitations .
- Crystallographic validation : Use ORTEP-3 to overlay computed and experimental molecular geometries, identifying discrepancies in bond lengths (>0.05 Å) .
- Statistical methods : Apply χ tests to NMR chemical shift datasets to quantify outliers .
What strategies are effective for studying the biological activity of this compound derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify substituents at C3 and C7 to assess antimicrobial potency. For example:
- Mode-of-action studies : Fluorescence quenching assays with DNA gyrase or topoisomerase IV identify target enzymes .
How can crystallographic data guide the design of analogs with improved solubility?
Q. Advanced
- Crystal packing analysis : SHELXL identifies hydrogen-bonding networks (e.g., N-H⋯O interactions) that reduce solubility. Disrupting these with bulky groups (e.g., tert-butyl) increases aqueous solubility by 3-fold .
- Hirshfeld surfaces : Quantify intermolecular contacts; >20% Cl⋯H interactions suggest halogen bonding as a solubility-limiting factor .
What are common pitfalls in synthesizing this compound, and how can they be mitigated?
Q. Basic
- Byproduct formation : Chlorine displacement at C7 instead of C4. Mitigation: Use excess methylamine (2.5 eq.) and low temperatures .
- Purity issues : Column chromatography with ethyl acetate/hexane (gradient elution) removes unreacted 4,7-dichloroquinoline .
Q. Advanced
- Mechanistic studies : Monitor intermediates via LC-MS to identify hydrolysis products (e.g., 7-chloro-4-hydroxyquinoline) .
- Scale-up challenges : Switch from batch to flow chemistry for improved heat dissipation and yield consistency (>90%) .
How does solvent choice impact the reaction kinetics of this compound synthesis?
Q. Advanced
- Polar aprotic solvents : DMF accelerates NAS (k = 0.15 min) but promotes side reactions (e.g., Smiles rearrangement). THF offers slower kinetics (k = 0.08 min) but higher selectivity .
- Dielectric constant correlation : Solvents with ε > 20 (e.g., DMSO) stabilize transition states, reducing activation energy by 10–15 kJ/mol .
What computational tools are recommended for predicting the ADME/Tox profile of this compound?
Q. Advanced
- ADME prediction : SwissADME estimates moderate bioavailability (F = 65%) due to high logP (2.8) and PSA (45 Ų) .
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 72%) via cytochrome P450 inhibition .
- Metabolic pathways : GLORYx simulates phase I metabolism, identifying N-demethylation as the primary route .
How can researchers validate the antiplasmodial activity of this compound analogs?
Q. Advanced
- In vitro assays : Measure IC against Plasmodium falciparum 3D7 strain using SYBR Green I fluorescence. Example: Derivative 4 (IC = 12 nM) .
- Resistance profiling : Test against chloroquine-resistant Dd2 strain; analogs with C3-fluorophenyl groups show 10-fold lower resistance indices .
- In vivo models : Use P. berghei-infected mice to assess parasitemia reduction (e.g., 95% at 25 mg/kg/day) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
